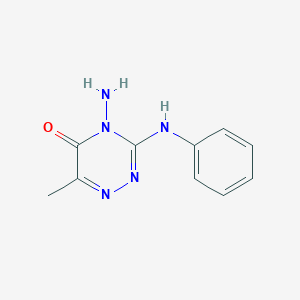

4-amino-6-methyl-3-(phenylamino)-1,2,4-triazin-5(4H)-one

Description

Properties

IUPAC Name |

4-amino-3-anilino-6-methyl-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O/c1-7-9(16)15(11)10(14-13-7)12-8-5-3-2-4-6-8/h2-6H,11H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQCIEKNGPGUFCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N(C1=O)N)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101339221 | |

| Record name | 4-Amino-3-anilino-6-methyl-1,2,4-triazin-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101339221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77126-84-2 | |

| Record name | 4-Amino-3-anilino-6-methyl-1,2,4-triazin-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101339221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Steps

-

Formation of the β-Ketoamide Precursor :

Methyl-substituted β-ketoamides serve as starting materials. For example, trimethylpyruvic acid derivatives react with aniline to introduce the phenylamino group. -

Cyclization with Thiocarbohydrazide :

The β-ketoamide undergoes cyclocondensation with thiocarbohydrazide in acidic media (e.g., HCl or H<sub>2</sub>SO<sub>4</sub>) at 50–55°C for 2–10 hours. This step forms the 1,2,4-triazin-5(4H)-one core. -

Functionalization :

Subsequent methylation or arylation introduces the methyl and phenylamino groups. Methyl halides (e.g., CH<sub>3</sub>I) in basic aqueous solutions selectively modify the thiol intermediate.

Example Protocol

-

Reactants : Trimethylpyruvic acid-N-phenylamide (1 mol), thiocarbohydrazide (1 mol), concentrated H<sub>2</sub>SO<sub>4</sub> (2 mol), acetic anhydride (2 mol).

-

Conditions : Stirred at 20–30°C for 2 hours, then heated to 50–55°C for 2 hours.

Ritter Reaction-Based Synthesis from Pivaloyl Cyanide

A patented method for herbicidal triazinones provides a template for synthesizing the target compound via pivaloyl cyanide intermediates.

Key Steps

-

Ritter Reaction with Aniline :

Pivaloyl cyanide reacts with aniline in the presence of H<sub>2</sub>SO<sub>4</sub> and acetic anhydride, forming an imide chloride intermediate. Hydrolysis yields trimethylpyruvic acid-N-phenylamide. -

Cyclization and Methylation :

The amide cyclizes with thiocarbohydrazide under acidic conditions, followed by methylation to introduce the methyl group at position 6.

Optimization Data

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Ritter Reaction | H<sub>2</sub>SO<sub>4</sub>, acetic anhydride | 75–82 |

| Cyclization | Thiocarbohydrazide, HCl | 60–82 |

| Methylation | CH<sub>3</sub>I, NaOH (aq.) | 41–54 |

Alternative Routes via Hydrazonoyl Halides

Recent studies on fused triazinones suggest hydrazonoyl halides as viable intermediates for introducing aryl groups.

Protocol Overview

-

Synthesis of Hydrazonoyl Halides :

Phenylhydrazine reacts with halogenating agents (e.g., Cl<sub>2</sub>/Br<sub>2</sub>) to form chlorides or bromides. -

Coupling with Aminopyrimidines :

The hydrazonoyl halide couples with a methyl-substituted aminopyrimidine in ethanol under reflux, forming the triazinone ring.

Advantages :

-

Higher regioselectivity for phenylamino group incorporation.

Photochemical and Stability Considerations

While photolysis studies on metamitron (a related triazinone) show solvent-dependent degradation, synthesis of 4-amino-6-methyl-3-(phenylamino)-1,2,4-triazin-5(4H)-one requires inert conditions to prevent decomposition. Key findings include:

Comparative Analysis of Methods

Characterization and Validation

PubChem data confirm the molecular formula C<sub>10</sub>H<sub>11</sub>N<sub>5</sub>O (MW 217.23 g/mol). Critical spectral data include:

Chemical Reactions Analysis

Types of Reactions

4-amino-6-methyl-3-(phenylamino)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can lead to the formation of reduced triazine derivatives.

Substitution: The amino and phenylamino groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Substitution reactions can be carried out using halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazine derivatives.

Scientific Research Applications

4-amino-6-methyl-3-(phenylamino)-1,2,4-triazin-5(4H)-one has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

Biology: It can be used in the study of enzyme inhibition and protein interactions.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-amino-6-methyl-3-(phenylamino)-1,2,4-triazin-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Features :

- Phenylamino group (C₆H₅NH-): Enhances aromatic interactions and binding to biological targets.

- Methyl group (CH₃) : Influences hydrophobicity and metabolic stability.

- Triazinone core: Provides a heterocyclic scaffold for diverse biological activities.

Comparison with Structurally Similar Compounds

Metamitron vs. Isometamitron: Positional Isomerism

Metamitron (4-amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one) and isometamitron (the target compound) are positional isomers differing in the placement of methyl and phenyl groups (Table 1).

Comparison with Metribuzin: Substituent Effects on Herbicidal Activity

Metribuzin (4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one) is a widely used triazinone herbicide. Key differences include:

The methylthio group in metribuzin increases its soil persistence, while the phenylamino group in isometamitron may reduce environmental half-life due to faster degradation .

Antimicrobial Triazinones: Substituent-Driven Bioactivity

Schiff base derivatives of triazinones, such as 4-amino-3-mercapto-6-(trifluoromethyl)-1,2,4-triazin-5(4H)-one, exhibit potent antimicrobial activity. For example:

| Compound | Substituents | Activity (MIC) |

|---|---|---|

| 20b | 4-fluorobenzylidene, CF₃ | MIC = 3.90 µg/mL (E. coli, S. aureus) |

| Isometamitron | Phenylamino, CH₃ | No significant antimicrobial activity |

The trifluoromethyl (CF₃) and halogenated aromatic groups in Schiff bases enhance antibacterial and biofilm inhibition, whereas isometamitron’s phenylamino group favors herbicidal over antimicrobial effects .

Biological Activity

4-Amino-6-methyl-3-(phenylamino)-1,2,4-triazin-5(4H)-one is a heterocyclic compound belonging to the triazine family, characterized by its unique structural features that include a triazine ring and various substituents. This compound has garnered attention for its potential biological activities, particularly in agricultural and pharmaceutical applications. The molecular formula of this compound is C10H11N5O.

Structural Characteristics

The compound's structure is pivotal to its biological activity. The presence of an amino group and a phenylamino substituent contributes to its reactivity and interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C10H11N5O |

| Structural Family | Triazine |

| Key Functional Groups | Amino, Phenylamino |

Herbicidal Activity

Research indicates that 4-amino-6-methyl-3-(phenylamino)-1,2,4-triazin-5(4H)-one exhibits significant herbicidal properties. It has been shown to alter the integrity of chloroplasts in barley leaves, leading to impaired photosynthesis. This effect is likely due to the compound's inhibition of key enzymes such as ascorbate peroxidase and superoxide dismutase, resulting in the accumulation of reactive oxygen species which can damage cellular structures .

Cytotoxic Activity

In addition to its herbicidal effects, this compound has demonstrated cytotoxic activity against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. The mechanism of action involves cell cycle arrest at the G0/G1 and G2/M phases, highlighting its potential as an anticancer agent .

Table: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 10.5 | Induces G0/G1 arrest and apoptosis |

| MCF-7 | 12.3 | Induces G2/M arrest and apoptosis |

| HeLa | 15.0 | Apoptosis induction via p53-independent pathways |

The biological activity of 4-amino-6-methyl-3-(phenylamino)-1,2,4-triazin-5(4H)-one appears to be multifaceted:

- Chloroplast Disruption : Alters chloroplast integrity leading to reduced photosynthetic efficiency.

- Enzyme Inhibition : Inhibits enzymes involved in oxidative stress responses.

- Cell Cycle Regulation : Induces cell cycle arrest and apoptosis in cancer cells.

Study on Chloroplast Integrity

A study conducted on barley (Hordeum vulgare) demonstrated that exposure to this compound led to significant changes in chloroplast structure and function. The results indicated that the compound's herbicidal action could be attributed to its interference with the electron transport chain within chloroplasts .

Cancer Cell Line Analysis

Another investigation assessed the effects of the compound on various cancer cell lines using MTT assays to determine cell viability post-treatment. The findings revealed a dose-dependent decrease in viability across all tested lines, supporting its potential as an anticancer therapeutic agent .

Q & A

Basic: What are the standard synthetic routes for 4-amino-6-methyl-3-(phenylamino)-1,2,4-triazin-5(4H)-one, and how can reaction conditions be optimized for yield improvement?

A two-step synthesis is recommended:

Amino-lysis : Start with a mercapto precursor (e.g., 3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one) and perform amino-lysis in refluxing ethanol to introduce the amino group .

Condensation : React with aniline under reflux in a polar aprotic solvent (e.g., THF) to install the phenylamino moiety. Optimize molar ratios (e.g., 1:1.2 triazinone:aniline) and use catalytic acetic acid to enhance coupling efficiency. Purify via column chromatography (silica gel, ethyl acetate/hexane) .

Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound?

- IR Spectroscopy : Identify NH stretches (~3200 cm⁻¹), C=O (~1670 cm⁻¹), and aromatic C-H (~3080 cm⁻¹) .

- 1H NMR : Detect NH protons (δ 13.4 ppm), aromatic protons (δ 6.9–7.7 ppm), and methyl groups (δ 2.1–2.5 ppm) .

- 13C NMR : Confirm carbonyl carbons (~172 ppm) and triazine ring carbons (~115–150 ppm) .

Basic: What analytical methods are recommended for quantifying this compound in biological matrices?

- HPLC-MS : Use a C18 column with mobile phase (acetonitrile/0.1% formic acid) and a deuterated internal standard (e.g., metribuzin-d3) to minimize matrix effects .

- Validation : Perform spike-recovery tests (85–115% recovery) and establish LOD/LOQ (e.g., 0.1 µg/mL and 0.3 µg/mL) .

Advanced: How can researchers resolve contradictions in reported sites of chemical modification (e.g., methylthio vs. phenylamino substitution)?

- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃ groups) to track substitution sites via 2D NMR (HSQC, HMBC) .

- Computational Modeling : Use DFT calculations to predict reactive sites and compare with experimental spectral data .

Advanced: What methodologies are recommended for evaluating environmental degradation in soil systems?

- 14C-Labeling : Track mineralization to CO₂ and identify metabolites (e.g., deaminated diketo derivatives) via HPLC-MS .

- Soil Incubation : Test degradation kinetics under varying pH (4.5–7.0) and soil types (sandy loam vs. muck). Use first-order kinetics to estimate half-lives .

Advanced: How does the introduction of electron-withdrawing groups (e.g., fluorine) influence antifungal activity?

- SAR Studies : Fluorine substitution increases lipophilicity (logP) and metabolic stability. In vitro assays against Candida albicans show MIC values of 8 µg/mL for fluorinated analogs vs. >32 µg/mL for non-fluorinated derivatives .

- Mechanistic Insights : Fluorine enhances membrane penetration and inhibits fungal ergosterol biosynthesis .

Advanced: How should stability studies be designed under varying pH conditions?

- Accelerated Testing : Incubate at pH 4.5, 6.0, and 7.4 at 40°C. Monitor degradation via HPLC-UV (λmax ~260 nm).

- Degradation Products : Identify hydrolyzed metabolites (e.g., 4-amino-6-methyl-1,2,4-triazin-3,5-dione) using MS/MS fragmentation patterns .

Advanced: What strategies improve regioselective substitution during derivatization?

- Directing Groups : Use amino or thio groups to steer reactions. For example, thioglycolic acid directs cycloaddition to specific triazine positions .

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and optimize time/temperature .

Advanced: How can in vitro anticancer activity assays be designed for triazinone derivatives?

- Cell Lines : Test against HeLa (cervical) and MCF-7 (breast) cancer cells using MTT assays. Prioritize compounds with IC₅₀ < 10 µM .

- Controls : Include cisplatin (positive control) and DMSO vehicle (negative control). Assess apoptosis via flow cytometry (Annexin V/PI staining) .

Advanced: How to validate conflicting metabolic pathways reported in literature?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.